molecular formula C4H6F3NO2 B1276982 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid CAS No. 55601-02-0

2-Amino-3,3,3-trifluoro-2-methylpropanoic acid

Cat. No.: B1276982
CAS No.: 55601-02-0
M. Wt: 157.09 g/mol
InChI Key: JBQBFDPQDFDHEC-UHFFFAOYSA-N
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Description

2-Amino-3,3,3-trifluoro-2-methylpropanoic acid is an organic compound with the molecular formula C4H6F3NO2. It is a derivative of alanine, where the methyl group is substituted with a trifluoromethyl group. This compound is known for its unique chemical properties due to the presence of the trifluoromethyl group, which imparts significant electron-withdrawing effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid can be achieved through several methods. One common method involves the reaction of L-alanine with trifluoroacetic anhydride to form 3,3,3-trifluoro-2-methyl-N-(trifluoroacetyl)-alanine, which is then hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,3,3-trifluoro-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted amino acids or derivatives.

Scientific Research Applications

2-Amino-3,3,3-trifluoro-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on enzyme activity and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to active sites, thereby modulating the activity of the target proteins. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the context.

Comparison with Similar Compounds

Similar Compounds

    3,3,3-Trifluoro-2,2-dimethylpropionic acid: Similar in structure but lacks the amino group.

    2-Amino-3,3,3-trifluoro-2-methylbutanoic acid: Similar but with an additional carbon in the backbone.

Uniqueness

2-Amino-3,3,3-trifluoro-2-methylpropanoic acid is unique due to the presence of both the amino and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group significantly enhances the compound’s electron-withdrawing capability, making it a valuable tool in various chemical and biological applications.

Properties

IUPAC Name

2-amino-3,3,3-trifluoro-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO2/c1-3(8,2(9)10)4(5,6)7/h8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQBFDPQDFDHEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80907260
Record name 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80907260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

422-23-1, 55601-02-0, 102210-02-6
Record name 3,3,3-Trifluoro-2-methylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=422-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,3-Trifluoro-2-aminoisobutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055601020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80907260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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